

What is the structure of N-Acetyl-D-Galactosamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-Acetyl-D-Galactosamine**

Cat. No.: **B072797**

[Get Quote](#)

An In-Depth Technical Guide to the Structure of **N-Acetyl-D-Galactosamine** (GalNAc)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-D-galactosamine (GalNAc) is an amino sugar of profound significance in modern biology and medicine. While fundamentally a simple derivative of galactose, its specific stereochemistry dictates its role in complex biological processes, from forming the basis of blood group antigens to enabling revolutionary advancements in targeted drug delivery. This guide provides a comprehensive examination of the structure of GalNAc, exploring its chemical representations, its biological synthesis and function, and its pivotal application as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), a cornerstone of liver-targeted RNAi therapeutics. We will dissect the molecule from its atomic composition to its conformation in solution, providing the causal links between its structure and its function, and offer detailed protocols for its analytical characterization.

The Core Chemical Structure of N-Acetyl-D-Galactosamine

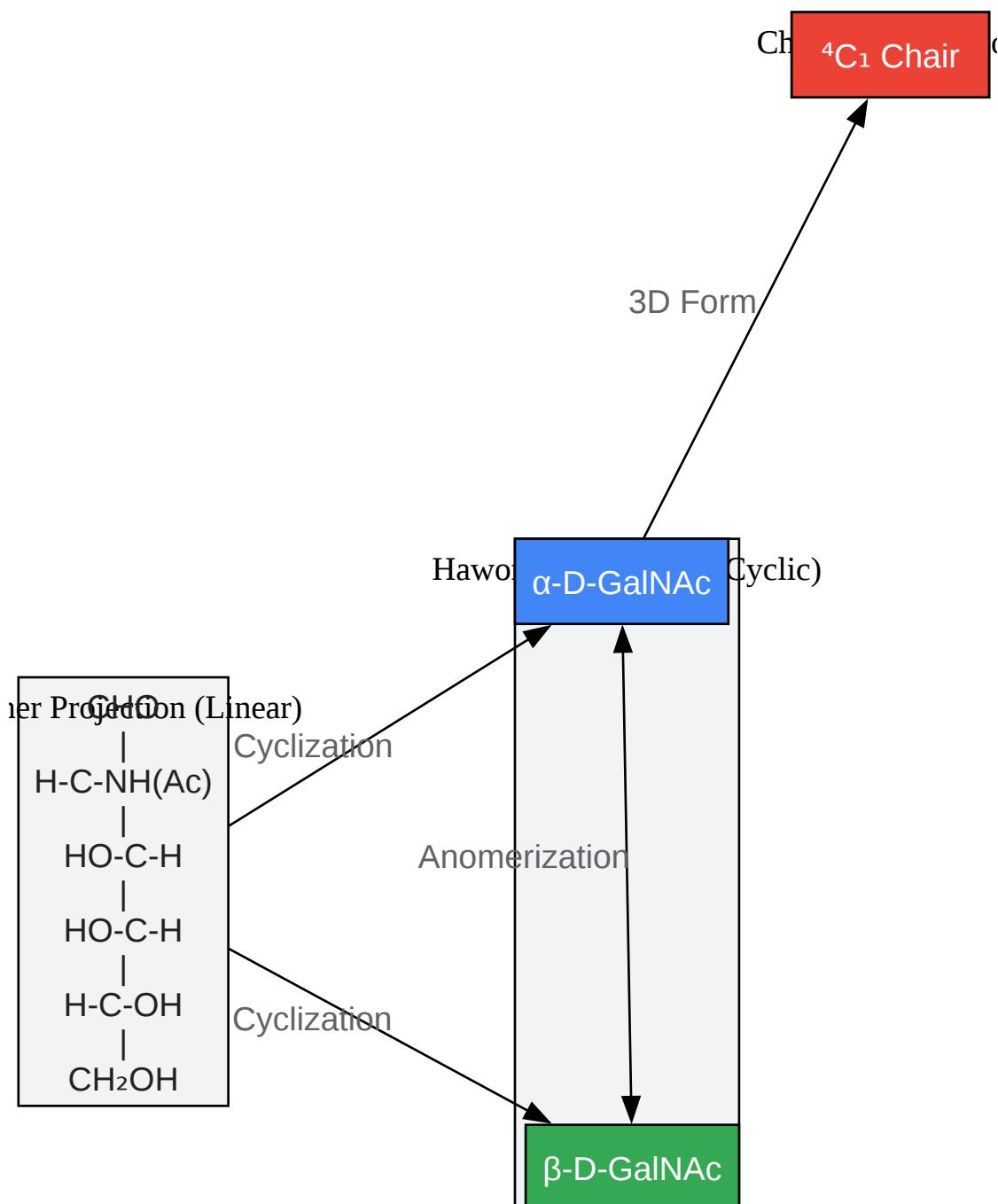
The function of any biomolecule is intrinsically linked to its three-dimensional structure. For GalNAc, subtle differences in the spatial arrangement of its functional groups compared to other monosaccharides are the foundation of its specific biological roles.

Fundamental Physicochemical Properties

N-Acetyl-D-galactosamine is an acetylated amino sugar derived from galactose.[\[1\]](#) Its core properties are summarized below.

Property	Value	Source
Chemical Formula	C ₈ H ₁₅ NO ₆	[2]
Molecular Weight	221.21 g/mol	[2]
IUPAC Name	N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide	[2]
CAS Number	1811-31-0	[1]
Synonyms	GalNAc, D-GalNAc, 2-Acetamido-2-deoxy-D-galactose	[1] [2]

Stereochemistry and Isomeric Forms


GalNAc is a constitutional isomer of N-acetyl-D-glucosamine (GlcNAc), another vital amino sugar.[\[3\]](#) The key structural difference lies at the fourth carbon (C4) position. In GalNAc, the hydroxyl group at C4 is in an axial position in the common chair conformation, whereas in GlcNAc it is equatorial. This single stereochemical difference, known as epimerization, is responsible for the distinct binding properties and biological functions of the two molecules.[\[3\]](#)

Structural Representations in 2D and 3D

Like most monosaccharides, GalNAc exists in equilibrium between a linear (Fischer projection) and a cyclic form (Haworth projection). In aqueous solution, the cyclic pyranose form is overwhelmingly favored.

- Fischer Projection: The open-chain form, useful for visualizing the stereochemistry at each chiral center.

- Haworth Projection: Represents the cyclic hemiacetal. The formation of the ring creates a new chiral center at the anomeric carbon (C1), resulting in two anomers: α -D-GalNAc and β -D-GalNAc, which differ in the orientation of the C1 hydroxyl group.
- Chair Conformation: This is the most accurate and lowest-energy representation of the pyranose ring in three dimensions. The 4C_1 chair is the most stable conformation.[4]

[Click to download full resolution via product page](#)

Caption: Relationship between different structural representations of GalNAc.

Biological Significance and Function

GalNAc is not merely a structural component; it is an active participant in a multitude of biological pathways, from cell-cell communication to immune response.

Biosynthesis of UDP-GalNAc

The biological donor for incorporating GalNAc into glycans is **UDP-N-acetyl-D-galactosamine** (UDP-GalNAc). Its biosynthesis is an essential metabolic process. The pathway begins with UDP-GlcNAc, which is produced by the hexosamine biosynthetic pathway. The key enzymatic step is the epimerization of UDP-GlcNAc to UDP-GalNAc, catalyzed by the enzyme UDP-glucose 4-epimerase (GALE).^{[5][6]} This ensures a ready supply of the activated sugar for glycosylation reactions.

Role in Glycans and Cellular Recognition

GalNAc is a fundamental building block of complex carbohydrates that decorate cell surfaces and secreted proteins.

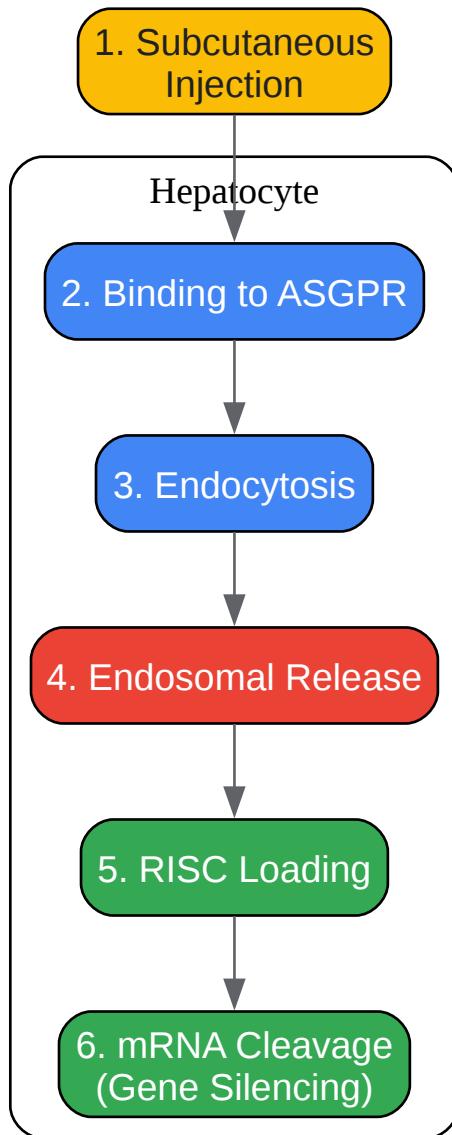
- **O-linked Glycosylation:** GalNAc is typically the first monosaccharide linked to the hydroxyl group of serine or threonine residues in proteins, initiating mucin-type O-glycosylation.^{[7][8]} This process is critical for the function of mucins, which form protective barriers on epithelial surfaces.^[7]
- **N-linked Glycosylation:** While less common as an initiating sugar in N-linked glycans, terminal GalNAc residues are found on specific glycoproteins, such as pituitary hormones, where they play a role in protein function and clearance.^[9]
- **Blood Group Antigens:** In humans with blood type A, GalNAc is the terminal sugar on the H antigen, defining the A blood group specificity.^{[1][10]}
- **Tumor Antigens:** Aberrant glycosylation in cancer cells often leads to the exposure of truncated O-glycans, such as the Tn antigen, which consists of a single GalNAc residue attached to a serine or threonine.^[11]

The Asialoglycoprotein Receptor (ASGPR): Gateway to the Liver

The most significant role of GalNAc in modern drug development is its function as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR).[\[12\]](#)

- **Receptor Specificity:** The ASGPR is a C-type lectin receptor almost exclusively and abundantly expressed on the surface of liver cells (hepatocytes).[\[13\]](#)[\[14\]](#) Its natural function is to recognize, internalize, and clear circulating glycoproteins that have lost their terminal sialic acid residues, thereby exposing galactose or GalNAc residues.[\[12\]](#)
- **High-Affinity Binding:** The ASGPR exhibits a particularly high affinity for GalNAc.[\[12\]](#) This binding is enhanced exponentially when multiple GalNAc residues are clustered together.[\[13\]](#) This principle of multivalency is the cornerstone of modern GalNAc-based drug delivery platforms. Trivalent (triantennary) GalNAc constructs are commonly used to ensure potent and specific binding to the ASGPR, triggering rapid receptor-mediated endocytosis.[\[13\]](#)[\[15\]](#)

Application in Drug Development: The GalNAc-siRNA Conjugate Platform


The specific, high-affinity interaction between GalNAc and the ASGPR has been masterfully exploited to solve one of the biggest challenges in nucleic acid therapeutics: targeted delivery. GalNAc-siRNA conjugates have revolutionized the field, enabling potent and durable gene silencing specifically in the liver.[\[16\]](#)[\[17\]](#)

Mechanism of Liver-Targeted Gene Silencing

The journey of a GalNAc-siRNA therapeutic from administration to action is a highly efficient, multi-step process.[\[18\]](#)[\[19\]](#)

- **Subcutaneous Administration:** GalNAc-siRNA conjugates are administered via subcutaneous injection, a significant advantage for patient compliance.[\[16\]](#)[\[19\]](#)
- **ASGPR Binding:** Once in circulation, the triantennary GalNAc ligand rapidly binds to the ASGPR on hepatocytes.[\[12\]](#)

- Receptor-Mediated Endocytosis: This binding event triggers the internalization of the conjugate-receptor complex into the cell via clathrin-coated pits.[12][16]
- Endosomal Trafficking & Release: Inside the cell, the vesicle acidifies, causing the siRNA conjugate to dissociate from the ASGPR, which is then recycled back to the cell surface.[16] A small but sufficient fraction of the siRNA escapes the endosome and enters the cytoplasm, a critical and still not fully understood step.[18]
- RISC Loading & Gene Silencing: In the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC). The guide strand of the siRNA then directs RISC to its complementary messenger RNA (mRNA) target, leading to mRNA cleavage and subsequent reduction in the synthesis of the target protein.[14]

[Click to download full resolution via product page](#)

Caption: Workflow of GalNAc-siRNA conjugate-mediated gene silencing in hepatocytes.

Synthesis of GalNAc Conjugates

The creation of these sophisticated drug conjugates relies on robust and scalable chemical synthesis. The process typically involves standard solid-phase phosphoramidite chemistry, which is used to build the oligonucleotide (siRNA) chain.^[20] The GalNAc targeting ligand, often

a complex trivalent structure, is synthesized separately and then conjugated to the 3' end of the siRNA's sense strand, either during or after the oligonucleotide synthesis.[20][21]

Clinical and Therapeutic Impact

The GalNAc-siRNA platform has led to several FDA-approved medicines for liver-related genetic disorders, demonstrating its transformative impact. These include Givosiran for acute hepatic porphyria, Lumasiran for primary hyperoxaluria type 1, Inclisiran for hypercholesterolemia, and Vutrisiran for hATTR amyloidosis.[13][14][16]

Analytical and Experimental Protocols

The structural elucidation and quality control of GalNAc and its conjugates rely on standard but powerful analytical techniques. A trustworthy protocol is a self-validating system, ensuring reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed atomic-level structure and conformation of GalNAc in solution. Both ¹H and ¹³C NMR are employed.

- **Causality:** ¹H NMR provides information on the connectivity and stereochemical arrangement of protons. The chemical shift and coupling constants of the anomeric proton (H1) are particularly diagnostic for distinguishing between α and β anomers and determining ring conformation. ¹³C NMR provides a map of the carbon skeleton.
- **Expertise & Trustworthiness:** The choice of solvent (typically D₂O) is critical to exchange labile hydroxyl and amine protons, simplifying the spectrum. The addition of a known quantity of an internal standard like TSP allows for precise quantification.[22]

Protocol 1: Sample Preparation and ¹H-NMR Analysis

- **Sample Preparation:** Accurately weigh approximately 5 mg of the GalNAc sample.[23]
- **Dissolution:** Dissolve the sample in 0.5-0.6 mL of deuterium oxide (D₂O, 99.9%). Ensure complete dissolution by gentle vortexing.

- Internal Standard (Optional, for Quantification): Add a known concentration of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP).
- Transfer: Transfer the solution to a standard 5 mm NMR tube.
- Acquisition: Acquire the ¹H-NMR spectrum on a spectrometer (e.g., 500 MHz or higher).[23] Key parameters include a sufficient number of scans for a good signal-to-noise ratio and suppression of the residual HDO water signal.
- Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Identify key signals, such as the anomeric protons and the N-acetyl methyl protons, by their characteristic chemical shifts.[22]

Proton	Representative Chemical Shift (δ , ppm in D ₂ O)
N-Acetyl (CH ₃)	~2.05
Anomeric (α -H1)	~5.22
Anomeric (β -H1)	~4.64

Data synthesized from multiple sources.[22][24]

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and obtaining information about the structure through fragmentation patterns. It is highly sensitive and can be coupled with chromatographic separation techniques.

- Causality: Techniques like Gas Chromatography-MS (GC-MS) or Liquid Chromatography-MS (LC-MS) are used. For GC-MS, the polar GalNAc molecule must first be derivatized (e.g., trimethylsilylation) to make it volatile.[25][26] LC-MS allows for the analysis of the underderivatized molecule directly from solution. Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that keeps the molecule intact, allowing for accurate mass determination.[2]

- Expertise & Trustworthiness: The choice between GC-MS and LC-MS depends on the sample matrix and the need to separate isomers. Because GalNAc and its stereoisomers have identical masses, chromatographic separation prior to MS detection is crucial for analyzing them in complex biological samples.[3][25]

Protocol 2: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

- Sample Preparation: Prepare a dilute solution of the GalNAc sample (e.g., 1-10 μ g/mL) in a suitable solvent system, such as a mixture of water and acetonitrile.
- Chromatography: Inject the sample onto an LC system equipped with a column suitable for separating polar compounds (e.g., HILIC or a specific carbohydrate column). The mobile phase typically consists of a gradient of water and acetonitrile with a small amount of an additive like formic acid or ammonium formate to improve ionization.
- Ionization: The column eluent is directed into the mass spectrometer's ESI source. Analyze in both positive and negative ion modes to maximize information, though positive mode is common for observing protonated molecules $[M+H]^+$ or sodium adducts $[M+Na]^+$.
- Mass Analysis: Acquire mass spectra using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement of the parent ion, confirming the elemental composition ($C_8H_{15}NO_6$).
- Fragmentation (MS/MS): Perform tandem MS (MS/MS) on the parent ion. The resulting fragmentation pattern provides structural information that can be used to confirm the identity of the molecule.

Conclusion

The structure of **N-Acetyl-D-Galactosamine** is a masterclass in molecular specificity. From the C4 epimeric configuration that distinguishes it from glucosamine to the precise spatial arrangement of its functional groups that allows for high-affinity binding to the ASGPR, every aspect of its structure is optimized for its biological function. For drug developers and researchers, a deep understanding of this structure is not just academic; it is the very foundation upon which a new class of life-changing precision medicines has been built. The continued exploration of GalNAc's structure and interactions promises to unlock even more therapeutic possibilities in the years to come.

References

- Adams, C. F., et al. (2019). GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics.
- Alnylam Pharmaceuticals. (n.d.). siRNA Delivery: GalNAc Conjugates and LNPs.
- Crooke, S. T., et al. (2021). GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics. PMC.
- Jäschke, A., et al. (2021). Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support. PubMed.
- Organix. (n.d.). Deep Dive - GalNAc.
- National Center for Biotechnology Information. (n.d.). N-acetyl-alpha-D-galactosamine. PubChem.
- Pearson Education. (n.d.). Provide the chair conformation of N-acetylgalactosamine. Study Prep in Pearson+.
- Human Metabolome Database. (n.d.). ^1H NMR Spectrum (1D, 800 MHz, D₂O, predicted) (HMDB0000853).
- Bio-Synthesis Inc. (2023). Custom synthesis of N-acetylgalactosamine (GalNac) siRNA.
- Human Metabolome Database. (n.d.). ^1H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000212).
- National Center for Biotechnology Information. (n.d.). **N-Acetyl-D-Galactosamine**. PubChem.
- van Poelgeest, E., et al. (2020). N-Acetyl Galactosamine Targeting: Paving the Way for Clinical Application of Nucleotide Medicines in Cardiovascular Diseases. Arteriosclerosis, Thrombosis, and Vascular Biology.
- ResearchGate. (n.d.). Synthesis of GalNAc-siRNA conjugates.
- Prakash, T. P., et al. (2021). Liver-Targeted Delivery of Oligonucleotides with N-Acetylgalactosamine Conjugation. ACS Omega.
- Li, Q., et al. (2024). Novel diamine-scaffold based N-acetylgalactosamine (GalNAc)-siRNA conjugate: synthesis and in vivo activities. RSC Publishing.
- Chen, S. T., et al. (2004). A new N-acetylgalactosamine containing peptide as a targeting vehicle for mammalian hepatocytes via asialoglycoprotein receptor endocytosis. PubMed.
- Prakash, T. P., et al. (2017). Asialoglycoprotein receptor 1 mediates productive uptake of N-acetylgalactosamine-conjugated and unconjugated phosphorothioate antisense oligonucleotides into liver hepatocytes. Nucleic Acids Research.
- National Central University. (n.d.). A new N-acetylgalactosamine containing peptide as a targeting vehicle for mammalian hepatocytes via asialoglycoprotein receptor endocytosis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Glycoprotein Synthesis with **N-Acetyl-D-galactosamine**: A Research Essential.

- Amerigo Scientific. (n.d.). GalNAc Conjugates: Revolutionizing Targeted Drug Delivery.
- Wikipedia. (n.d.). N-Acetylgalactosamine.
- Sheares, B. T., & Carlson, D. M. (1982). Biosynthesis of galactosyl-beta 1,3-N-acetylglucosamine. PubMed.
- Almond, A., et al. (2017). Is N-acetyl-d-glucosamine a rigid 4C1 chair? PMC.
- Lin, C. H., et al. (2018). Efficient ¹H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc) 2 from Chitin. MDPI.
- Homework.Study.com. (n.d.). Consider N-acetyl-D-glucosamine, (a) Draw a chair conformation for the α - and β -pyranose...
- Bio-Synthesis. (2015). N-acetylgalactosamine or GalNAc.
- Chegg.com. (2024). Solved 1. Draw the Fischer and Haworth projection of Alpha D.
- Smith, P. L., et al. (2011). Molecular Basis for Protein-specific Transfer of N-Acetylgalactosamine to N-Linked Glycans by the Glycosyltransferases β 1,4-N-Acetylgalactosaminyl Transferase 3 (β 4GalNAc-T3) and β 4GalNAc-T4. *Journal of Biological Chemistry*.
- mzCloud. (2025). N Acetyl D galactosamine.
- SpectraBase. (n.d.). **N-Acetyl-d-galactosamine** - Optional[¹H NMR] - Chemical Shifts.
- XCMS Online. (n.d.). Total Genes in Pathway: UDP-**N-acetyl-D-galactosamine** biosynthesis I.
- Taylor & Francis. (n.d.). N-acetylgalactosamine – Knowledge and References.
- Gerken, T. A., et al. (2011). UDP-N-acetyl- α -D-galactosamine:polypeptide N-acetylgalactosaminyltransferases: Completion of the family tree. *Glycobiology*.
- Mairinger, T., et al. (2020). Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC-MS/MS and GC-TOFMS. *Analytical Chemistry*.
- NIST. (n.d.). **N-Acetyl-D-galactosamine**, (isomer 2), 4TMS derivative. NIST WebBook.
- ACS Publications. (2022). Unveiling the Shape of N-Acetylgalactosamine: A Cancer-Associated Sugar Derivative.
- Chegg.com. (2024). Solved A Fischer projection of N-acetyl-D-glucosamine is.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. N-Acetylgalactosamine - Wikipedia [en.wikipedia.org]

- 2. N-Acetyl-D-Galactosamine | C8H15NO6 | CID 35717 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 5. benchchem.com [benchchem.com]
- 6. xcmsonline.scripps.edu [xcmsonline.scripps.edu]
- 7. N-acetylgalactosamine or GalNAc [biosyn.com]
- 8. UDP-N-acetyl- α -d-galactosamine:polypeptide N-acetylgalactosaminyltransferases: Completion of the family tree - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Basis for Protein-specific Transfer of N-Acetylgalactosamine to N-Linked Glycans by the Glycosyltransferases β 1,4-N-Acetylgalactosaminyl Transferase 3 (β 4GalNAc-T3) and β 4GalNAc-T4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. uvadoc.uva.es [uvadoc.uva.es]
- 12. ahajournals.org [ahajournals.org]
- 13. siRNA Delivery: GalNAc Conjugates and LNPs | Alnylam® Pharmaceuticals [alnylam.com]
- 14. bocsci.com [bocsci.com]
- 15. Custom synthesis of N-acetylgalactosamine (GalNac) siRNA [biosyn.com]
- 16. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Deep Dive - GalNAc — Organix [organixinc.com]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Novel diamine-scaffold based N-acetylgalactosamine (GalNAc)-siRNA conjugate: synthesis and in vivo activities - RSC Advances (RSC Publishing)
DOI:10.1039/D4RA03023K [pubs.rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. hmdb.ca [hmdb.ca]

- 24. N-acetyl-alpha-D-galactosamine | C8H15NO6 | CID 84265 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. N-Acetyl-D-galactosamine, (isomer 2), 4TMS derivative [webbook.nist.gov]
- To cite this document: BenchChem. [What is the structure of N-Acetyl-D-Galactosamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072797#what-is-the-structure-of-n-acetyl-d-galactosamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com